
3-Amino-2,4,6-triiodobenzoic acid
Overview
Description
3-Amino-2,4,6-triiodobenzoic acid (CAS: 3119-15-1, molecular formula: C₇H₄I₃NO₂, molecular weight: 514.83) is a triiodinated aromatic carboxylic acid derivative. It is synthesized via iodination of m-aminobenzoic acid, followed by purification steps involving thionyl chloride and amine reactions . The compound is a crystalline solid with low solubility in water and common organic solvents (e.g., CHCl₃, MeOH, Et₂O) . Its insolubility in water is attributed to the hydrophobic iodine substituents and the rigid aromatic backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,4,6-triiodobenzoic acid typically involves the iodination of 3-aminobenzoic acid. The process includes the following steps:
Iodination: 3-Aminobenzoic acid is treated with iodine monochloride in the presence of a suitable solvent, such as acetic acid, to introduce iodine atoms at the 2, 4, and 6 positions.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,4,6-triiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the presence of iodine atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products:
Substitution Reactions: Derivatives with various functional groups replacing the amino group.
Oxidation and Reduction: Products with altered oxidation states of the amino group or the benzoic acid core.
Scientific Research Applications
Medical Imaging
X-ray Contrast Agents
One of the primary applications of 3-amino-2,4,6-triiodobenzoic acid is as a component in X-ray contrast agents. Its high iodine content enhances the visibility of internal structures during imaging procedures. For instance, derivatives of TBA have been synthesized for use in gallbladder imaging, demonstrating a high tolerance and low toxicity in clinical settings. In studies, an intravenous dose of TBA derivatives resulted in successful imaging outcomes in a significant percentage of patients, with maximum concentrations achieved within 60 to 90 minutes post-administration .
Case Study: Iodipamide
Iodipamide, a disodium salt derived from TBA, has been widely used in radiological diagnostics. Clinical trials indicated that it could produce clear X-ray images of the gallbladder with minimal side effects. The efficacy of iodipamide was highlighted in a study where 90% of patients exhibited successful imaging results after administration .
Polymer Chemistry
Hydrogel Formation
this compound is utilized to prepare polymeric hydrogel-based particles for vascular embolization. These hydrogels are important in medical procedures where controlled occlusion of blood vessels is necessary. The incorporation of TBA into hydrogel formulations enhances their stability and biocompatibility .
Data Table: Properties of TBA-Based Hydrogels
Property | Value |
---|---|
Iodine Content | High (up to 61% iodine) |
Water Solubility | <4% |
Application | Vascular embolization |
Biocompatibility | High |
Agrochemicals
Fungicidal Properties
Research indicates that triiodinated benzoates, including TBA, exhibit fungicidal activity. They have been shown to inhibit the growth of various fungal species when tested under controlled conditions. This property can be leveraged in developing agricultural fungicides that are effective against crop pathogens .
Biochemical Research
Metabolic Studies
TBA has been involved in studies exploring the metabolic pathways of iodinated compounds. Research has shown that triiodobenzoates can undergo biological transformations that release iodide ions, which may have implications for understanding iodine metabolism in organisms .
Case Study: Transformation Rates
In a laboratory setting, the transformation rates of various triiodinated benzoates were analyzed over a period of 14 days. The results indicated consistent deiodination ratios across different compounds, suggesting a common metabolic pathway for these substances .
Mechanism of Action
The mechanism of action of 3-Amino-2,4,6-triiodobenzoic acid is primarily related to its high iodine content. In medical imaging, the iodine atoms absorb X-rays, providing a clear contrast between different tissues. The compound interacts with biological molecules, enhancing the visibility of specific areas during imaging procedures .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-amino-2,4,6-triiodobenzoic acid with structurally related iodinated benzoic acid derivatives, emphasizing their chemical properties, toxicity, and applications.
Key Findings:
Structural Modifications and Solubility: The introduction of hydrophilic groups (e.g., sodium carboxylate in diatrizoate sodium) dramatically improves water solubility, enabling high-contrast imaging . Acetylation of the amino group (as in Urokon) enhances metabolic stability and reduces toxicity compared to the parent compound .
Toxicity Profile: Urokon exhibits remarkably low acute toxicity (LD₅₀ = 5640 mg/kg in mice), attributed to its rapid renal excretion and lack of protein binding . Ionic derivatives like diatrizoate sodium are associated with osmotic effects but remain safer than non-ionic alternatives .
Synthetic Pathways: this compound is synthesized via iodination of m-aminobenzoic acid using iodine monochloride, achieving >90% yield . Diatrizoate sodium is produced by acetylation of 3,5-diamino-2,4,6-triiodobenzoic acid followed by sodium salt formation .
Applications in Medicine :
Biological Activity
3-Amino-2,4,6-triiodobenzoic acid (CAS Number: 3119-15-1) is a triiodinated aromatic compound primarily studied for its biological activity and applications in medical imaging as a contrast agent. This article explores its biological properties, including metabolic transformations, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C₇H₄I₃NO₂
- Molecular Weight : 514.83 g/mol
- Melting Point : 196 °C
- Boiling Point : 459 °C
Biological Activity Overview
This compound exhibits various biological activities that can be categorized into the following areas:
1. Metabolic Transformation
Research has shown that fungi such as Trametes versicolor can metabolize triiodinated benzoates, including this compound. During this process, the compounds undergo reductive deiodination, releasing iodide ions. The transformation rates of these compounds were found to be between 0.52 to 0.85 mM over a period of 14 days .
Compound | Transformation Rate (mM) | Deiodination Ratio |
---|---|---|
This compound | 0.52 - 0.85 | 0.64 - 1.48 |
2. Cytotoxicity Studies
In cytotoxicity assays using brine shrimp and other models, the compound has shown varying degrees of toxicity. For instance, studies have indicated that high concentrations can inhibit cellular functions in certain biological systems .
3. Pharmacological Applications
This compound is primarily utilized as a contrast agent in medical imaging due to its iodine content. Clinical studies suggest that it is well-tolerated in humans and can effectively enhance imaging results in X-ray procedures .
Case Studies
Several case studies highlight the biological implications of using triiodinated benzoates:
- Case Study 1 : In a clinical trial involving patients requiring gallbladder imaging, administration of the compound resulted in successful imaging in 80% of cases within three hours post-administration at a dose of approximately 100 mg/kg .
- Case Study 2 : A study on the transformation of diatrizoate (a related compound) demonstrated that triiodinated benzoates could be metabolized by microbial action with significant iodide release but incomplete deiodination .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-amino-2,4,6-triiodobenzoic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via iodination of 3-aminobenzoic acid using iodine chloride (ICl) under controlled conditions . For derivatives, condensation reactions are employed. For example:
- Amide formation : Reacting this compound with adipic acid dichloride in dimethylacetamide or dioxan at 50–95°C yields iodinated contrast agents (e.g., adipiodone). Both solvents achieve near-quantitative yields, but dimethylacetamide simplifies purification due to better solubility .
- Acetylation : Treatment with acetic anhydride and sulfuric acid produces 3-acetylamino-2,4,6-triiodobenzoic acid, with recrystallization in water and hydrochloric acid yielding >90% purity .
Key Data :
Q. What purification strategies are effective for isolating this compound and its derivatives?
Methodological Answer:
- Acid-base recrystallization : Crude product dissolved in methanol is treated with NaOH to pH 8–9, followed by HCl precipitation. This removes unreacted starting materials and salts .
- Solvent selection : Methanol and water are preferred for recrystallization due to the compound’s low solubility in cold polar solvents .
- Activated carbon treatment : Used to adsorb colored impurities during purification of sodium salts .
Critical Note : Storage at 2–8°C in the dark is essential to prevent decomposition, as iodine substituents are light-sensitive .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for iodinated benzoic acid derivatives?
Methodological Answer: Discrepancies often arise from solvent choice, iodination efficiency, or purification losses. To address this:
- Control iodination efficiency : Monitor reaction progress via HPLC or iodometric titration to ensure complete substitution .
- Optimize solvent systems : Dimethylacetamide improves solubility of intermediates compared to dioxan, reducing side-product formation .
- Quantify dehalogenation : Use mass spectrometry or <sup>1</sup>H NMR to detect partial deiodination, which may reduce yield .
Example : While both dimethylacetamide and dioxan give ~100% crude yields, dimethylacetamide reduces sintering during melting (observed at 175°C in dioxan-derived products) .
Q. What microbial degradation pathways exist for this compound, and how can deiodination mechanisms be studied?
Methodological Answer:
- Model organism : Trametes versicolor cometabolizes the compound, releasing iodide via reductive deiodination. Key metabolites include mono- and di-deiodinated products .
- Analytical tools :
- HPLC-MS : Identifies intermediates like 3,5-di(acetamido)-2-iodobenzoic acid.
- Ion chromatography : Quantifies free iodide release .
- Isotopic labeling : Use <sup>14</sup>C-labeled analogs to track aromatic ring degradation and CO2 release .
Data Insight : Deiodination is incomplete, with <50% iodine released after 14 days, suggesting steric hindrance from the amino group slows degradation .
Q. How can researchers ensure analytical reliability in detecting trace impurities (e.g., free aromatic amines) in this compound?
Methodological Answer:
- USP-compliant testing :
- Free aromatic amine assay : Compare sample absorbance (at 485 nm) against a reference standard (e.g., this compound RS) after diazotization and coupling with N-(1-naphthyl)ethylenediamine .
- HPLC-DAD : Use a C18 column with 0.1% phosphoric acid/acetonitrile gradient to separate impurities. Limit: ≤0.1% free amine .
- Validation parameters : Include specificity (spiked recovery >95%), LOQ (≤10 ppm), and linearity (R<sup>2</sup> >0.99) .
Q. What are the challenges in designing iodinated contrast agents from this compound, and how can they be mitigated?
Methodological Answer:
- Solubility issues : The hydrophobic iodine atoms reduce aqueous solubility. Solutions:
- Salt formation : Use meglumine or sodium hydroxide to create ionic derivatives .
- PEGylation : Attach polyethylene glycol chains to enhance biocompatibility .
- Thermal instability : Sintering observed at >170°C necessitates lyophilization for stable formulations .
- Metabolic profiling : Use <sup>125</sup>I radiolabeling to track in vivo distribution and excretion pathways .
Properties
IUPAC Name |
3-amino-2,4,6-triiodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I3NO2/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQFFHSJUJDRPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)N)I)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67031-56-5 (mono-hydrochloride salt) | |
Record name | 3-Amino-2,4,6-triiodobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003119151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60185120 | |
Record name | 3-Amino-2,4,6-triiodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3119-15-1 | |
Record name | 3-Amino-2,4,6-triiodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3119-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Amino-2,4,6-triiodobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003119151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3119-15-1 | |
Source | DTP/NCI | |
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Record name | 3-Amino-2,4,6-triiodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-2,4,6-triiodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.539 | |
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Record name | 3-AMINO-2,4,6-TRIIODOBENZOIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99H77D8MTD | |
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Retrosynthesis Analysis
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